molecular formula C24H27NO6 B557337 Fmoc-N-(tert-butyloxycarbonylethyl)glycine CAS No. 174799-89-4

Fmoc-N-(tert-butyloxycarbonylethyl)glycine

Cat. No.: B557337
CAS No.: 174799-89-4
M. Wt: 425,47 g/mole
InChI Key: GSLFOWYOHAYGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a derivative of glycine, the simplest amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a tert-butyloxycarbonyl (t-Boc) group, which protects the carboxyl function. The molecular formula of this compound is C24H27NO6, and it has a molecular weight of 425.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine typically involves the protection of glycine with Fmoc and t-Boc groups. The process begins with the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This step introduces the Fmoc group to the amino function of glycine. Subsequently, the carboxyl function is protected by reacting the intermediate with tert-butyl chloroformate (t-Boc-Cl) under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods ensure high purity and yield of the final product .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLFOWYOHAYGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441275
Record name Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174799-89-4
Record name Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Reactant of Route 2
Reactant of Route 2
Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Reactant of Route 3
Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Reactant of Route 4
Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Reactant of Route 5
Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Reactant of Route 6
Fmoc-N-(tert-butyloxycarbonylethyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.